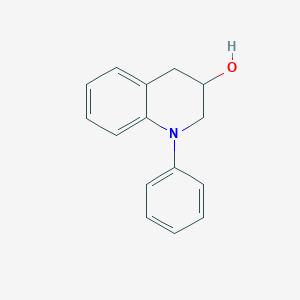

1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

3297-75-4 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydro-2H-quinolin-3-ol |

InChI |

InChI=1S/C15H15NO/c17-14-10-12-6-4-5-9-15(12)16(11-14)13-7-2-1-3-8-13/h1-9,14,17H,10-11H2 |

InChI Key |

QIUKNCLOOBFEAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving the 1 Phenyl 1,2,3,4 Tetrahydroquinolin 3 Ol Scaffold

Mechanistic Studies of 1,2,3,4-Tetrahydroquinoline (B108954) Ring Formation

The synthesis of the 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone of heterocyclic chemistry, achieved through various sophisticated reaction pathways. These methods, including domino reactions, metal-mediated processes, and multicomponent reactions, are characterized by unique intermediates and transition states that are highly sensitive to catalytic influence and reaction conditions.

The formation of the THQ ring often proceeds through a series of well-defined intermediates. In many domino or cascade reactions, the initial step involves the formation of a key intermediate that triggers subsequent cyclization. For instance, a multi-step sequence can be initiated by the catalytic reduction of a nitro group on an aryl ketone, which then spontaneously forms a cyclic imine intermediate. This imine is then further reduced to yield the final tetrahydroquinoline product. The stereoselectivity of this final reduction step is often high, with hydrogen addition occurring on the molecular face opposite to existing bulky groups, leading to a cis-relationship in the product.

Another common pathway involves the generation of an N-phenyliminium intermediate. In a reaction between enamides and benzyl (B1604629) azide (B81097) catalyzed by triflic acid, the acid promotes the rearrangement of the azide to form the electrophilic N-phenyliminium species. This is followed by the nucleophilic addition of the enamide, leading to a new intermediate which then cyclizes to form the fused-ring THQ system.

Metal-mediated reactions introduce different types of intermediates. An iron-catalyzed process, for example, may proceed through the formation of an iron-nitrene complex. This complex can then abstract a side-chain γ-hydrogen, generating a benzylic radical which subsequently cyclizes to afford the 2-aryl-1,2,3,4-tetrahydroquinoline.

The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful method for THQ synthesis and is understood to proceed via an initial condensation between an aniline (B41778) and an aldehyde to form an electron-rich imine. This imine then acts as the diene component in a [4+2] cycloaddition with an electron-rich alkene (the dienophile) to construct the six-membered heterocyclic ring.

The choice of catalyst and the specific reaction conditions are critical in directing the reaction pathway and ensuring the selective formation of the desired 1,2,3,4-tetrahydroquinoline product over other possibilities, such as the fully aromatized quinoline (B57606).

A notable example is the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols using a manganese(I) PN³ pincer complex. In this "borrowing hydrogen" methodology, the choice of base dramatically influences the outcome. While a base like potassium tert-butoxide (KOtBu) at 140 °C selectively yields the 2-phenylquinoline, a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at a lower temperature of 120 °C preferentially produces the reduced 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov This indicates that the catalyst's activity in the final hydrogenation step of the cascade is highly dependent on the base and temperature. nih.gov Furthermore, the reaction is sensitive to hydrogen pressure; an increased H₂ pressure favors the formation of the hydrogenated THQ product. nih.gov

The table below summarizes the optimization of reaction conditions for a manganese-catalyzed synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline, illustrating the impact of various parameters on product formation. nih.gov

| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (THQ:Quinoline) |

| 1 | 2 | KOtBu | 120 | 24 | >98 | 15:85 |

| 2 | 2 | KOtBu | 140 | 24 | >98 | 5:95 |

| 3 | 2 | KH | 120 | 24 | 95 | 70:30 |

| 4 | 2 | KH/KOH | 120 | 24 | >98 | 95:5 |

| 5 | 2 | KH/KOH | 140 | 24 | >98 | 60:40 |

For enantioselective syntheses, chiral catalysts are paramount. Chiral phosphoric acids have proven effective in catalyzing the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, to yield tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org Similarly, gold catalysts paired with chiral phosphates can facilitate a tandem hydroamination/asymmetric transfer hydrogenation, where the gold catalyst acts first as a π-Lewis acid and then as a chiral Lewis acid. organic-chemistry.org

Catalytic hydrogenation for the reduction of quinolines to THQs is also heavily influenced by the catalyst system. While traditional methods may require high pressures, newer catalysts such as nitrogen-doped carbon-supported palladium (Pd/CN) can achieve high yields under milder conditions (e.g., 50 °C and 20 bar H₂).

Derivatization and Functionalization Strategies of 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol

Once the this compound scaffold is synthesized, its structure can be further modified to create a diverse range of derivatives. These modifications can be targeted at the hydroxyl group, the aromatic rings, or can involve building entirely new complex structures through multi-component reactions.

The secondary hydroxyl group at the C3 position is a prime site for chemical modification. Standard transformations for secondary alcohols can be applied to introduce new functional groups and alter the molecule's properties. These potential reactions include:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using common oxidizing agents, yielding the corresponding 1-phenyl-1,2,3,4-tetrahydroquinolin-3-one. This ketone provides a new electrophilic center for further derivatization, such as reductive amination or Wittig reactions.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides under basic conditions would lead to the formation of esters, allowing for the introduction of a wide variety of acyl groups.

Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

A key reaction demonstrated in a similar scaffold, 3,4-diaryl-1,2,3,4-tetrahydroquinolin-4-ol, is dehydration. nih.gov Treatment of this alcohol with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) results in the elimination of water to form a double bond, leading to the corresponding 1,2-dihydroquinoline. nih.gov This highlights a potential pathway for creating unsaturation within the heterocyclic ring of this compound.

Diversification of the scaffold can be achieved by introducing substituents onto the N-phenyl ring or the benzo portion of the quinoline system. Classically, this is done by using appropriately substituted starting materials (anilines, benzaldehydes) in the initial ring-forming synthesis. However, modern synthetic methods allow for the direct functionalization of the pre-formed THQ core, often through C-H activation.

A thorough study on the nitration of the THQ ring has shown that the reaction is highly regioselective, but the position of substitution is dictated by the nature of the nitrogen-protecting group. researchgate.net For an N-protected THQ, nitration can be directed to occur selectively at either the 6- or 7-position of the quinoline ring system, providing a reliable method for introducing a versatile nitro group, which can be further transformed into other functionalities like amines or halides. researchgate.net

Transition-metal-catalyzed C-H functionalization offers a powerful and atom-economical approach for late-stage diversification. Several regioselective methods have been developed for tetrahydroquinolines:

A ruthenium-catalyzed reaction enables the para-selective C-H difluoromethylation of the aniline ring system in tetrahydroquinolines. acs.org

Using a palladium catalyst with a specific S,O-ligand, directing-group-free C6 olefination of tetrahydroquinolines can be achieved under mild conditions. researchgate.net

Site-selective C5-alkenylation of 2-aryl tetrahydroquinoline derivatives has been accomplished using a ruthenium catalyst where the keto group of an azaflavanone acts as a directing group. researchgate.net

The table below provides examples of modern C-H functionalization reactions on the tetrahydroquinoline scaffold.

| Reaction | Position | Catalyst System | Reagents | Reference |

| Difluoromethylation | para to Nitrogen | Ruthenium-based | (difluoromethyl)trimethylsilane | acs.org |

| Olefination | C6 | Palladium / S,O-ligand | Alkenes | researchgate.net |

| Alkenylation | C5 | Ruthenium-based | Alkenes (keto-directed) | researchgate.net |

| Nitration | C6 or C7 | N/A | Nitrating agents | researchgate.net |

Multi-component reactions (MCRs) are highly efficient strategies for generating libraries of complex molecules in a single synthetic operation. The Povarov reaction is a prominent three-component reaction used to synthesize substituted tetrahydroquinolines. This reaction typically involves an aniline, an aldehyde, and an activated alkene, which converge to form the THQ core.

The power of this approach lies in its convergent nature; by simply varying each of the three starting components, a large and diverse library of THQ derivatives can be rapidly assembled. For example, using a range of substituted anilines, aromatic aldehydes, and different dienophiles (like 2,3-dihydrofuran), a wide array of tetrahydroquinoline derivatives with diverse substitution patterns on both the phenyl and quinoline moieties can be produced. The use of Lewis acid catalysts, such as indium(III) chloride (InCl₃), can facilitate this cycloaddition smoothly, often leading to excellent yields. This strategy is a cornerstone in medicinal chemistry for the rapid exploration of structure-activity relationships.

Advanced Characterization and Analytical Techniques for 1 Phenyl 1,2,3,4 Tetrahydroquinolin 3 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of closely related tetrahydroquinoline derivatives. researchgate.netbeilstein-journals.orgmdpi.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the fused benzene (B151609) ring and the N-phenyl group would appear in the downfield region (typically δ 7.5-6.5 ppm). The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) would resonate in the upfield region. For example, in similar polysubstituted tetrahydroquinolines, the protons at the 2- and 4-positions appear as doublets, while the proton at the 3-position shows as a triplet. beilstein-journals.orgnih.gov The proton attached to the carbon bearing the hydroxyl group (C3-H) would likely appear as a multiplet, and the hydroxyl proton (OH) itself would present as a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons, with those in the phenyl and fused benzene rings appearing in the δ 150-110 ppm range. The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) would be found further upfield. The carbon atom bonded to the hydroxyl group (C3) would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| C2-H | ~4.8 - 5.2 | Doublet |

| C4-H | ~4.7 - 5.2 | Doublet |

| C3-H | ~3.1 - 3.5 | Multiplet |

| OH | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | ~145 - 150 |

| Aromatic C-H / C-C | 110 - 140 |

| C3-OH | ~65 - 75 |

| C2 | ~50 - 60 |

| C4 | ~30 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its key structural features. Data from the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), provides a reference for the core structure's vibrations. nist.govnih.gov

The most prominent band would be a broad absorption in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The N-H stretching vibration is absent due to the N-phenyl substitution. Aromatic C-H stretching would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the saturated ring would be observed in the 3000-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would cause sharp peaks in the 1600-1450 cm⁻¹ region. Finally, a strong C-O stretching band for the secondary alcohol would be expected around 1050-1150 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Secondary Alcohol | C-O Stretch | 1150 - 1050 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₅H₁₅NO, giving it a molecular weight of approximately 225.29 g/mol .

In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z ≈ 225. Subsequent fragmentation would provide structural information. Common fragmentation pathways for this molecule would likely include the loss of a water molecule ([M-H₂O]⁺) from the alcohol group, and cleavage of the heterocyclic ring. The analysis of related N-phenyl-tetrahydroisoquinoline compounds has shown characteristic ions corresponding to the intact molecule and its dehydrogenated form, providing a model for the types of ions that might be observed. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not available in the public domain, crystallographic studies on related functionalized tetrahydroquinolines and 1-phenyl-tetrahydroisoquinolines have been reported. beilstein-journals.orgnih.gov These studies confirm the non-planar, half-chair conformation of the saturated heterocyclic ring and provide detailed geometric parameters. For the target molecule, X-ray diffraction would unambiguously determine the stereochemical relationship between the phenyl group at the 1-position and the hydroxyl group at the 3-position (i.e., whether they are cis or trans to each other).

Electrochemical and Photoelectrical Characterization of Tetrahydroquinoline Derivatives

The electrochemical behavior of the tetrahydroquinoline scaffold is of significant interest, particularly in the context of developing novel synthetic methodologies and understanding its redox properties. Studies on various tetrahydroquinoline derivatives have shown that the ring system can be readily oxidized. rsc.orgresearchgate.netnih.gov

Electrochemical techniques, such as cyclic voltammetry (CV), can be used to probe the oxidation potential of this compound. This would reveal the ease with which the molecule loses electrons, a property influenced by the electron-donating nature of the nitrogen atom and the substituents on the aromatic rings. The electrochemical oxidation of tetrahydroquinolines can lead to the formation of dihydroquinoline or quinoline (B57606) derivatives. Furthermore, electrochemical strategies have been developed for the functionalization of the tetrahydroquinoline core, for instance, through trifluoroalkylation/annulation reactions under oxidant-free conditions. rsc.orgresearchgate.netnih.gov

The photoelectrical properties of tetrahydroquinoline derivatives are less explored. However, the presence of extended π-systems (the fused benzene ring and the N-phenyl group) indicates that the molecule will absorb UV-Vis radiation. This absorption of light could potentially be harnessed in photochemical reactions or for applications in materials science, though specific studies on the photoelectrical characteristics of this compound have not been reported.

Computational and Theoretical Investigations of 1 Phenyl 1,2,3,4 Tetrahydroquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic behavior of molecules. Such calculations can elucidate the fundamental properties of a compound, predicting its stability, reactivity, and spectroscopic characteristics. While specific DFT studies on 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol are not prominently available in the literature, the application of these methods to similar tetrahydroquinoline structures provides a framework for understanding what such an analysis would entail.

DFT calculations are instrumental in understanding the electronic distribution within a molecule, which governs its reactivity. For instance, in studies of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines, DFT calculations have been used to investigate the structure of organolithium intermediates formed during substitution reactions. whiterose.ac.ukrsc.org These calculations help explain why certain positions on the molecule are more reactive than others by modeling the stability of different intermediate structures. whiterose.ac.ukrsc.org

For this compound, a similar computational approach would involve calculating the electron density at various points on the molecule. This would generate electrostatic potential maps, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are crucial for predicting how the molecule might interact with other reagents or biological macromolecules. The calculations could also determine the energies of different conformations of the molecule, identifying the most stable three-dimensional structure, which is essential for understanding its biological function.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental outputs of quantum chemical calculations that describe a molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A small gap suggests that a molecule is more reactive.

In a theoretical study of this compound, these parameters would be calculated to predict its behavior.

Ionization Potential (IP): Related to the energy of the HOMO, the IP is the energy required to remove an electron from the molecule. A lower IP indicates the molecule is more easily oxidized.

Electron Affinity (EA): Related to the energy of the LUMO, the EA is the energy released when an electron is added. A higher EA suggests the molecule can be easily reduced.

LUMO Levels: The energy of the LUMO indicates the ability of a molecule to accept an electron. In the context of reactivity, it represents the site where a nucleophilic attack would most likely occur.

While specific values for the target compound are not published, the table below illustrates the type of data that would be generated from such a study, based on general principles of quantum chemistry.

Table 1: Illustrative Quantum Chemical Properties This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. The values are hypothetical.

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a specific target, typically a protein or nucleic acid. These methods are central to computer-aided drug design. Studies on various tetrahydroquinoline and tetrahydroisoquinoline derivatives demonstrate the utility of this approach in identifying potential biological targets and understanding binding mechanisms. unesp.brmdpi.com

Molecular docking simulations place a ligand into the binding site of a target receptor and calculate a "docking score" or binding affinity, which estimates the strength of the interaction. For example, various 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives were docked with B-DNA to investigate their binding modes and affinities, revealing potential anticancer activity through DNA interaction. eurekaselect.comresearchgate.net In another study, tetrahydroquinoline derivatives were evaluated in silico as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), with one compound showing a high binding affinity of –10.1 kcal/mol. unesp.br Similarly, docking studies on other derivatives identified potential inhibitors for the anticancer target Lysine-specific demethylase 1 (LSD1). mdpi.com

A docking study of this compound would involve selecting a potential protein target and using software to predict the binding pose and affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site.

Docking studies not only predict if a molecule will bind but also how it binds. This includes identifying the specific amino acid residues that form interactions with the ligand. For instance, molecular docking of tetrahydroquinoline derivatives against LSD1 suggested that key interactions with residues like Asp555 were crucial for binding. mdpi.com Studies on 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine (B1211576) antagonists used molecular modeling to characterize the antagonist binding pharmacophore. nih.gov

These models can distinguish between binding at the primary (orthosteric) site or at a secondary (allosteric) site, which can be important for modulating receptor activity without directly competing with the endogenous ligand. By analyzing the predicted binding mode of this compound, researchers could generate hypotheses about its mechanism of action and guide the design of analogs with improved potency or selectivity.

When the experimental 3D structure of a target protein has not been determined, a technique called homology modeling can be used to build a predictive model. This method uses the known structure of a related (homologous) protein as a template. This approach is particularly valuable for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. unc.edu

A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives used a homology model of the human sigma-2 receptor to perform docking studies and identify potent ligands. tandfonline.com The reliability of such models is crucial; in one extensive study, ligand discovery using a homology model of the Dopamine D3 receptor was compared prospectively to a screen against the subsequently determined crystal structure. The results showed that the homology model was successful in identifying novel ligands, demonstrating the feasibility of this approach. unc.edu This validates the use of well-constructed homology models for virtual screening and rational drug design when experimental structures are unavailable. nih.gov If this compound were to be studied for its effect on a protein without a known structure, homology modeling would be the first step in enabling a structure-based computational analysis.

Table 2: Example of Docking Results for a Tetrahydroquinoline Analog This table presents representative data from a published study on a related compound (Compound C14) to illustrate the output of docking studies. unesp.br

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Compound C14 (a tetrahydroquinoline derivative) | Epidermal Growth Factor Receptor (EGFR) | 4LRM | -10.1 | Not specified in abstract |

Biological Activity and Pharmacological Research of 1 Phenyl 1,2,3,4 Tetrahydroquinolin 3 Ol Derivatives

Broad Spectrum Biological Activities Associated with Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) core is a prominent structural motif found in a wide array of natural products and synthetic compounds, endowing them with significant pharmacological importance. nih.gov This heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets. Consequently, derivatives of tetrahydroquinoline have been extensively explored, revealing a broad spectrum of biological activities, including but not limited to anti-cancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.comsemanticscholar.org The versatility of the tetrahydroquinoline framework allows for structural modifications that can modulate its therapeutic effects, making it a focal point of drug discovery and development. mdpi.com

The tetrahydroquinoline scaffold is a key structure in many compounds demonstrating significant anti-cancer properties. nih.govmdpi.com Research has shown that derivatives of this scaffold exhibit cytotoxic activity against a variety of human cancer cell lines through diverse mechanisms.

A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines demonstrated notable antiproliferative effects. nih.gov One lead compound from this series, featuring an unsubstituted phenyl ring at the 4-position, showed potent inhibition against several cancer cell lines, with IC₅₀ values of 4.9 µM for H460 lung carcinoma, 2.0 µM for A-431 skin carcinoma, and 4.4 µM for HT-29 colon adenocarcinoma. nih.gov Similarly, novel tetrahydroquinoline derivatives were synthesized and tested against human colon carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines, with several compounds showing potent anticancer activity with IC₅₀ values ranging from 16.33 to 34.28 µM. researchgate.net

Further studies have explored modifications to the tetrahydroquinoline core to enhance cytotoxicity. For instance, morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cell lines. mdpi.com One compound in this series exhibited an exceptionally high activity against A549 cells with an IC₅₀ value of 0.033 µM. mdpi.com Another study focused on tetrahydroquinoline derivatives targeting the G protein-coupled estrogen receptor (GPER) in breast cancer cells; a lead compound decreased cell proliferation with IC₅₀ values of 50 µM in MCF-7 cells and 25 µM in MDA-MB-231 cells after 72 hours of treatment. nih.gov

The introduction of various substituents has been shown to be crucial for cytotoxic activity. A series of 1,2,3,4-tetrahydroquinoline analogues bearing electron-withdrawing groups like -CF₃ on a phenyl ring resulted in potent cytotoxicity against a panel of human cancer cell lines, including lung, renal, breast, prostate, gastric, and colon cancer cells. nih.gov Certain compounds from this series exhibited growth inhibition (GI₅₀) values in the sub-micromolar range. nih.gov The cyanopyridine and pyran moieties fused to a 3-methylcyclohexane ring have also been identified as essential for antitumor activities in tetrahydroquinoline structures. researchgate.net

Table 1: Anti-Cancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound Series | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | H460 (Lung) | IC₅₀ | 4.9 | nih.gov |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | A-431 (Skin) | IC₅₀ | 2.0 | nih.gov |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c) | HT-29 (Colon) | IC₅₀ | 4.4 | nih.gov |

| Tetrahydroquinoline Derivative (Compound 7b) | HCT116 (Colon) | IC₅₀ | <34.4 | researchgate.net |

| Tetrahydroquinoline Derivative (Compound 1a) | MCF7 (Breast) | IC₅₀ | <34.3 | researchgate.net |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung) | IC₅₀ | 0.033 | mdpi.com |

| Morpholine-Substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast) | IC₅₀ | 0.087 | mdpi.com |

| GPER-Targeting Tetrahydroquinoline (Compound 2) | MDA-MB-231 (Breast) | IC₅₀ | 25 | nih.gov |

| Substituted 1,2,3,4-Tetrahydroquinoline (Compound 6h) | NCI-H23 (Lung) | GI₅₀ | 0.307 | nih.gov |

| Substituted 1,2,3,4-Tetrahydroquinoline (Compound 6g) | MDA-MB-231 (Breast) | GI₅₀ | 0.288 | nih.gov |

The tetrahydroquinoline scaffold has been identified as a valuable pharmacophore in the development of new antimicrobial agents. mdpi.com Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov

In one study, a series of newly synthesized 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines and their fused-ring derivatives were evaluated for antimicrobial activity. nih.gov Seven compounds from this series exhibited notable antimicrobial effects, with two alkylthio-pyrimido quinolines suggested as potential lead candidates. nih.gov The antimicrobial activity of quinone-thioglycoside conjugates derived from 1,4-naphthoquinones, which can be considered complex quinoline (B57606) structures, was screened against Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and the fungus Candida albicans. mdpi.com Conjugates featuring a d-xylose (B76711) or l-arabinose moiety showed antimicrobial activity comparable to the antibiotics vancomycin (B549263) and gentamicin (B1671437) against Gram-positive strains, with a minimum inhibitory concentration (MIC) as low as 6.25 µM. mdpi.com

The general biological profile of tetrahydroquinolines includes established antibacterial and antifungal activities, which supports their continued investigation for novel anti-infective therapies. mdpi.com The presence of nitrogen and sulfur atoms in heterocyclic structures, such as those derived from quinoxalines (a related class of compounds), is often associated with enhanced antimicrobial efficacy against various pathogens. mdpi.com

Table 2: Antimicrobial Activity of Selected Tetrahydroquinoline-Related Conjugates

| Compound Series | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Juglone-arabinosidic tetracycles | Gram-positive bacteria | MIC | 6.25 µM | mdpi.com |

| Juglone conjugates with d-xylose (20c) | Gram-positive strains | Inhibition Zone | Comparable to gentamicin | mdpi.com |

| Juglone conjugates with l-arabinose (20d) | Gram-positive strains | Inhibition Zone | Comparable to vancomicin | mdpi.com |

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant anti-inflammatory properties in various experimental models. mdpi.commdpi.comsemanticscholar.org This activity is often attributed to the inhibition of key inflammatory pathways and mediators.

Research into 5,6,7,8-tetrahydroquinolines led to the identification of three distinct classes of compounds with potent in vivo anti-inflammatory activity. nih.gov Modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines and the development of 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines yielded compounds with optimal activity in both the rat carrageenan paw edema and rat developing adjuvant arthritis models. nih.gov

In another study, a series of thirteen tetrahydroquinoline derivatives were synthesized and evaluated for their anti-inflammatory effects. mdpi.com The tested compounds showed a significant time-dependent decrease in paw edema compared to the standard drug, acetylsalicylic acid. mdpi.com This effect is believed to be linked to the suppression of nitric oxide (NO) generation through the inhibition of inducible nitric oxide synthase (iNOS) enzyme activity. mdpi.com

Furthermore, specific 1,2,3,4-tetrahydroquinoline derivatives with N-alkanoyl, N-benzoyl, or chlorobenzoyl substituents were designed to inhibit nuclear factor-kappa B (NF-κB), a key regulator of immune and inflammatory responses. nih.gov These compounds were shown to inhibit pro-inflammatory mediators such as interleukin-6, tumor necrosis factor-α, and nitric oxide in a concentration-dependent manner in LPS-stimulated BV2 microglial cells. nih.gov The mechanism of action for one of the most potent compounds involved the suppression of both the NF-κB and JNK pathways. nih.gov A hybrid molecule combining ibuprofen (B1674241) with a 1,2,3,4-tetrahydroquinoline moiety also exhibited in vitro anti-inflammatory activity, as measured by the inhibition of albumin denaturation. semanticscholar.orgmdpi.com

Table 3: In Vitro Anti-Inflammatory Activity of Ibuprofen-Tetrahydroquinoline Hybrids

| Compound | Activity Metric (Inhibition of Albumin Denaturation) | Value (µg/mL) | Source |

|---|---|---|---|

| Ibuprofen-1,2,3,4-tetrahydroisoquinoline Hybrid (H1) | IC₅₀ | 92.08 | semanticscholar.orgmdpi.com |

| Ibuprofen-1,2,3,4-tetrahydroquinoline Hybrid (H2) | IC₅₀ | 77.38 | semanticscholar.orgmdpi.com |

| Ibuprofen-piperidine Hybrid (H3) | IC₅₀ | 88.62 | semanticscholar.orgmdpi.com |

| Ibuprofen (Standard) | IC₅₀ | 81.50 | semanticscholar.orgmdpi.com |

The tetrahydroquinoline scaffold has been utilized for the development of non-steroidal aromatase inhibitors. connectjournals.comresearchgate.net Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens, and is a key target in the treatment of hormone-dependent breast cancer. connectjournals.comresearchgate.net

A study involving the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives evaluated their potential to inhibit aromatase. connectjournals.com The research highlighted that a nitrogen-containing heme coordinating moiety, such as imidazole (B134444), is essential for inhibitory activity. connectjournals.com Among the synthesized compounds, an imidazole-containing tetrahydroquinoline derivative with an electron-withdrawing group at position 3 (compound 5c) demonstrated the highest inhibitory activity, achieving 57% inhibition at a concentration of 5.0 µM. connectjournals.com In contrast, the corresponding 1,2,3,4-tetrahydroquinolin-4-ol (B1583627) precursor showed no inhibition, confirming the importance of the imidazole group for interacting with the enzyme's active site. connectjournals.com Other related heterocyclic structures, such as triazole-tetrahydroisoquinoline hybrids, have also been investigated as aromatase inhibitors, with some analogues displaying highly potent activity. nih.gov

Table 4: Aromatase Inhibitory Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Concentration (µM) | % Inhibition ± SD | Source |

|---|---|---|---|

| 4a (2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol) | 5.0 | 0.5 ± 1.0 | connectjournals.com |

| 4b (2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol) | 5.0 | 0.3 ± 0.9 | connectjournals.com |

| 4c (2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol) | 5.0 | 1.3 ± 0.7 | connectjournals.com |

| 5a (Imidazole derivative) | 5.0 | 16 ± 0.8 | connectjournals.com |

| 5b (Imidazole derivative) | 5.0 | 25 ± 1.05 | connectjournals.com |

| 5c (Imidazole derivative) | 5.0 | 57 ± 1.4 | connectjournals.com |

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that plays a critical role in the differentiation of pro-inflammatory Th17 cells. nih.govnih.gov As a master regulator of inflammation, RORγt has emerged as a significant therapeutic target for autoimmune diseases and certain types of cancer, such as prostate cancer. nih.govnih.govresearchgate.net Inverse agonists of RORγt can suppress its transcriptional activity, leading to reduced production of inflammatory cytokines like IL-17. nih.gov

The 1,2,3,4-tetrahydroquinoline scaffold has been successfully employed to develop novel and potent RORγt inverse agonists. nih.govresearchgate.net Starting from high-throughput screening, researchers identified a series of 1,2,3,4-tetrahydroquinoline derivatives as effective RORγt inhibitors. nih.govchinaphar.com Two representative compounds, 13e (XY039) and 14a (XY077), effectively inhibited RORγt transcriptional activity with high selectivity over other nuclear receptors. nih.govresearchgate.net These compounds demonstrated antiproliferative activity in androgen receptor-positive prostate cancer cell lines and suppressed tumor growth in a xenograft mouse model. nih.govchinaphar.com

Further optimization led to the development of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (B5112713) derivatives with improved oral bioavailability, positioning them as promising candidates for treating Th17-mediated autoimmune diseases. figshare.com The structural basis for the potent inhibition by these tetrahydroquinoline derivatives has been elucidated through crystallographic studies of the compound bound to the RORγ ligand-binding domain. chinaphar.com Additionally, other research has identified novel N-sulfonamide tetrahydroquinoline scaffolds as potent RORγt modulators. nih.gov

Receptor Modulation Studies

At present, specific studies on the activation of G Protein-Coupled Receptor 40 (GPR-40) by derivatives of 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol are not readily found in the available scientific literature. Research on GPR-40 modulation has largely focused on agonists and antagonists with different chemical scaffolds. nih.gov

Opioid Receptor (μ, δ, κ) Ligand Interactions

Derivatives of the tetrahydroquinoline scaffold have been identified as antagonists of opioid receptors, which are crucial in both behavioral and homeostatic functions. nih.gov Structure-activity relationship (SAR) studies have led to the development of potent antagonists for the μ (mu) opioid receptor. One notable compound, designated 2v, has demonstrated significant functional activity with a reported inhibitory constant (Kᵢ) of 1.58 nM against the μ opioid receptor. nih.gov The development of such novel tetrahydroquinoline analogs is considered potentially advantageous for peripheral applications. nih.gov

Opioid receptors, which are G protein-coupled receptors (GPCRs), are the primary molecular targets for opioid drugs like morphine and play a significant role in modulating the nociception process. mdpi.com The activation of the μ-opioid receptor, in particular, initiates intracellular signaling pathways that are key to producing analgesia. mdpi.com

Muscarinic Receptor Antagonism

Research into structurally related tetrahydroisoquinoline derivatives has shown potent and selective antagonism at muscarinic receptors. A series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives incorporating a 5,11-dihydro-6H-pyrido[2,3-b] mdpi.comunesp.brbenzodiazepin-6-one skeleton were evaluated for their binding affinities. nih.gov One compound from this series, 3f, displayed the highest affinity for M2 muscarinic receptors found in the heart, with a pKᵢ value of 9.1. nih.gov This compound also showed low affinity for M3 muscarinic receptors in the submandibular gland, indicating a degree of selectivity. nih.gov

Structure-activity relationship studies from this research suggested that the benzene (B151609) ring-fused piperidine (B6355638) and the length of the alkyl linker chain are critical for enhancing M2 receptor affinity. nih.gov Additionally, a complex 2,4,6-trisubstituted tetrahydroquinoline isolated from Martinella iquitosensis has been shown to exhibit activity with muscarinic receptors, alongside α-adrenergic and histaminergic receptors. mdpi.com

NMDA Receptor Antagonism

Tetrahydroquinoline derivatives have been designed and investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) binding site. researchgate.net In the pursuit of neuroprotective agents, a racemic compound, 3c, demonstrated exceptional in vivo activity in a middle cerebral artery occlusion (MCAo) model in rats. researchgate.net

Furthermore, the structurally similar tetrahydroisoquinoline scaffold has also been explored for NMDA receptor antagonism. The compound (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as [³H]FR115427, acts as a non-competitive NMDA receptor antagonist. nih.gov It binds to a single population of sites with an affinity (Kᵢ) of 45.4 ± 3.9 nM. nih.gov The binding of this compound is potentiated by the presence of L-glutamate and glycine. nih.gov A significant stereoselectivity was observed, with the (+)-enantiomer possessing a 100-fold higher affinity than the (-)-enantiomer. nih.gov

Orexin (B13118510) Receptor (OX1R, OX2R) Binding

The orexin system, which includes the G protein-coupled receptors OX1R and OX2R, has been implicated in a variety of biological processes. Substituted tetrahydroisoquinolines have been designed and synthesized as selective antagonists for the orexin 1 (OX1) receptor. nih.gov Structure-activity relationship studies of these compounds indicated a preference for electron-deficient substitutions at the 7-position of the tetrahydroisoquinoline ring. nih.gov Computational studies supported these findings with a pharmacophore model. nih.gov One derivative, compound 72, was shown to significantly reduce the development of cocaine-induced place preference in rats, suggesting a potential therapeutic application in addiction. nih.gov

Antioxidant Activity

The antioxidant properties of 1,2,3,4-tetrahydroquinoline derivatives have been a subject of investigation. Studies have shown that the presence of hydroxyl (OH) or amino (NH₂) groups ortho to the heterocyclic NH group in the 1,2,3,4-tetrahydroquinoline structure leads to an increased antioxidant induction period. researchgate.net

In a specific study, hybrid molecules of ibuprofen and 1,2,3,4-tetrahydroquinoline were synthesized and evaluated for their in vitro antioxidant activity. mdpi.com These derivatives exhibited lower antioxidant activity when compared to standards like ascorbic acid and quercetin. mdpi.com Among the synthesized hybrids, compound H3 (an ibuprofen-1,2,3,4-tetrahydroisoquinoline hybrid) showed the highest activity with a value of 98.06 µg/mL. mdpi.com The presence of benzene nuclei in the structure is thought to contribute to the antioxidant effect. mdpi.com

| Compound/Derivative Class | Antioxidant Activity Metric | Result | Reference |

| 1,2,3,4-Tetrahydroquinolines with ortho OH/NH₂ groups | Induction Period | Increased | researchgate.net |

| Ibuprofen-Tetrahydroquinoline Hybrid (H2) | HPSA | Lower than standards | mdpi.com |

| Ibuprofen-Tetrahydroisoquinoline Hybrid (H3) | HPSA | 98.06 µg/mL | mdpi.com |

Mechanisms of Biological Action for Tetrahydroquinoline Derivatives

The diverse biological activities of tetrahydroquinoline derivatives stem from their interaction with a variety of molecular targets. Research has focused on identifying and validating these targets to understand their mechanisms of action, particularly in the context of cancer therapy.

Molecular Target Identification and Validation

The identification of specific molecular targets is crucial for the development of targeted therapies. Tetrahydroquinoline and its related isoquinoline (B145761) derivatives have been shown to interact with several key proteins involved in cell signaling and proliferation.

LSD1 and mTOR: Tetrahydroquinoline derivatives have been designed as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used to guide the design of these inhibitors. mdpi.com Similarly, substituted tetrahydroquinoline derivatives have been explored as potential inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein in the PI3K/AKT/mTOR signaling pathway. researchgate.net

EGFR, KRas, and VEGF: In the context of lung cancer, some tetrahydroquinoline derivatives have been evaluated in silico against the Epidermal Growth Factor Receptor (EGFR). unesp.br Molecular docking analysis revealed that compound C14 had the highest binding affinity towards EGFR. unesp.br Related tetrahydroisoquinoline derivatives have been investigated as inhibitors of Kirsten rat sarcoma (KRas) oncogene and Vascular Endothelial Growth Factor (VEGF) receptors, which are critical targets in angiogenesis and cancer progression. nih.govnih.gov Compound GM-3-18, for instance, showed significant KRas inhibition with IC₅₀ values ranging from 0.9 μM to 10.7 μM across various colon cancer cell lines. nih.govnih.gov

Tubulin: Certain 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov Compound 5n, with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl ring, was found to be particularly active. nih.gov Molecular docking studies have helped to elucidate the binding mode of these compounds to tubulin. nih.gov

Dopamine (B1211576) Receptors: A series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been prepared and characterized as antagonists for the D1 dopamine receptor. nih.govnih.gov Their affinity for the receptor was assessed through competitive binding assays using [³H]SCH23390. nih.gov

MEK1/ERK1/2: A synthetic derivative of a bistetrahydroisoquinolinequinone, 22-(4-pyridinecarbonyl) jorunnamycin A, was found to induce apoptosis in non-small-cell lung cancer (NSCLC) cells. mdpi.com Network pharmacology and in vitro experiments identified and validated MEK1 and ERK1/2 as the molecular targets through which this compound exerts its effects. mdpi.com

Identified Molecular Targets for Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

| Derivative Class | Identified Target(s) | Biological Context | Reference |

|---|---|---|---|

| Tetrahydroquinoline | Lysine-specific demethylase 1 (LSD1) | Anticancer | mdpi.com |

| Tetrahydroquinoline | mTOR | Anticancer | researchgate.net |

| Tetrahydroquinoline | Epidermal Growth Factor Receptor (EGFR) | Lung Cancer | unesp.br |

| Tetrahydroisoquinoline | KRas, VEGF Receptors | Anticancer, Anti-angiogenesis | nih.govnih.gov |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Tubulin | Anticancer | nih.gov |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | D1 Dopamine Receptor | Dopamine Antagonism | nih.govnih.gov |

Cellular Pathway Modulation Studies of this compound Derivatives

It is important to note that while the focus of this article is the chemical compound this compound, a comprehensive search of publicly available scientific literature did not yield studies specifically investigating its activity in cellular pathway modulation. Therefore, this section will discuss the research conducted on structurally related 1,2,3,4-tetrahydroquinoline derivatives to provide insights into the potential biological activities of this class of compounds.

NF-κB Inactivation

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cellular growth, and apoptosis. nih.govnih.gov Its dysregulation is associated with numerous diseases, making it a significant target for therapeutic intervention. nih.gov Research has identified derivatives of the 1,2,3,4-tetrahydroquinoline scaffold as potent inhibitors of NF-κB transcriptional activity. nih.govnih.gov

One area of investigation has been the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov Studies on novel synthesized 1,2,3,4-tetrahydroquinoline derivatives have demonstrated their potential to inhibit NF-κB transcriptional activity. For instance, in a study evaluating a series of these derivatives, compound 6g was found to exhibit particularly potent inhibition of LPS-induced NF-κB transcriptional activity, being 53 times more potent than the reference compound, pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC). nih.gov

The mechanism of NF-κB inactivation by 1,2,3,4-tetrahydroquinoline derivatives has been shown to involve the suppression of the nuclear translocation of NF-κB. nih.gov For example, the derivative ELC-D-2 was found to inhibit the nuclear translocation of NF-κB by suppressing the phosphorylation of the inhibitor of kappa Bα (IκBα). nih.gov This action prevents the release and subsequent nuclear entry of NF-κB, thereby blocking its transcriptional activity. nih.gov

The inhibitory effects of various 1,2,3,4-tetrahydroquinoline derivatives on LPS-induced NF-κB transcriptional activity are summarized in the table below.

| Compound | R | R1 | R2 | R3 | R4 | IC50 (µM) |

| 4a | H | H | H | H | H | >100 |

| 4b | H | OCH3 | H | H | H | >100 |

| 4c | H | Cl | H | H | H | 85.3 |

| 5a | C2H5 | H | H | H | H | 65.2 |

| 5b | C2H5 | OCH3 | H | H | H | 73.4 |

| 6a | n-C4H9 | H | H | H | H | 25.4 |

| 6g | n-C4H9 | CF3 | H | H | H | 0.4 |

| 7a | C6H5 | H | H | H | H | 23.7 |

| PDTC (pyrrolidine dithiocarbamate) | - | - | - | - | - | 21.2 |

| Data sourced from a study on novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-κB inhibitors. nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, motility, and intracellular transport. nih.gov The inhibition of tubulin polymerization is a well-established strategy in anticancer drug development. nih.gov Several derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been investigated as tubulin polymerization inhibitors, with many acting by binding to the colchicine (B1669291) site on β-tubulin. nih.gov

One study focused on the synthesis and biological evaluation of 1-phenyl-3,4-dihydroisoquinoline derivatives, which are structurally related to 1-phenyl-1,2,3,4-tetrahydroquinolines. nih.gov In this research, compound 5n , which features a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, demonstrated significant tubulin polymerization inhibitory activity. nih.gov Molecular docking studies suggested a binding mode at the colchicine site of tubulin, providing a structural basis for its activity. nih.gov

Further research into N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines identified potent tubulin polymerization inhibitors. nih.gov Compound 4a from this series showed high inhibitory potency in tubulin assembly assays and strong inhibition of cancer cell growth. nih.gov The mechanism of action was determined to be the inhibition of colchicine binding to tubulin, indicating that these compounds target the colchicine binding site. nih.gov

The table below presents the tubulin polymerization inhibitory activity and colchicine binding inhibition of selected N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

| Compound | Inhibition of Tubulin Assembly IC50 (µM) | Inhibition of Colchicine Binding (% at 5 µM) |

| 1a | 1.4 | 96 |

| 1b | 1.3 | 98 |

| 4a | 0.85 | 99 (at 1 µM) |

| 4b | 1.6 | 94 |

| 4c | 1.5 | 95 |

| CA-4 (Combretastatin A-4) | 1.2 | 98 |

| Data sourced from a study on the optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. nih.gov |

Structure Activity Relationship Sar Studies for 1 Phenyl 1,2,3,4 Tetrahydroquinolin 3 Ol Analogues

Elucidation of Pharmacophores for Specific Biological Activities

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For 1-phenyl-1,2,3,4-tetrahydroquinolin-3-ol and its analogues, distinct pharmacophoric models have been proposed for various biological targets.

For instance, in the context of anticancer activity, the tetrahydroquinoline scaffold serves as a versatile backbone. mdpi.com The presence of a phenyl group at the 1-position is a common feature in many biologically active analogues. nih.gov Studies on mTOR inhibitors have highlighted the importance of a morpholine-like substitution, which can enhance binding to the target protein. mdpi.comresearchgate.net The strategic placement of fluorine or trifluoromethyl-substituted aromatic rings has also been identified as favorable for activity. mdpi.com

In the realm of dopamine (B1211576) receptor antagonism, the 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) core (a closely related scaffold) is a key pharmacophoric element for D1 receptor affinity. nih.govdocumentsdelivered.com Specific substitution patterns on both the tetrahydroisoquinoline ring and the 1-phenyl ring are crucial for modulating receptor affinity and selectivity. nih.govdocumentsdelivered.comnih.gov

Influence of Substituent Nature, Number, and Position on Pharmacological Potency and Selectivity

The biological activity of this compound analogues is highly sensitive to the nature, number, and position of substituents on the core structure.

Anticancer Activity:

Research on tetrahydroquinoline derivatives as anticancer agents has demonstrated that the incorporation of an aryl group at the 4-position can significantly increase antiproliferative effects. nih.gov For mTOR inhibitors, the presence of trifluoromethyl and morpholine (B109124) moieties has been shown to enhance both selectivity and potency. researchgate.net A study on morpholine-substituted tetrahydroquinoline derivatives revealed that compound 10e exhibited exceptional cytotoxicity against lung cancer cells. mdpi.com

Table 1: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 10e | A549 (Lung) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 |

| 10d | A549 (Lung) | 0.062 ± 0.01 |

| 10d | MCF-7 (Breast) | 0.58 ± 0.11 |

| 10d | MDA-MB-231 (Breast) | 1.003 ± 0.008 |

Dopamine Receptor Affinity:

In the case of 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues as D1 dopamine receptor antagonists, 6-halo and 7-hydroxy substituents have a significant influence on binding affinity. nih.govdocumentsdelivered.com A 6-bromo or 6-chloro substituent maintains good D1 affinity, whereas a 6,7-dihydroxy substitution leads to a significant decrease in affinity. nih.govdocumentsdelivered.com Conversely, monohydroxylation at either the 6- or 7-position results in a loss of significant affinity for the D1 receptor. nih.govdocumentsdelivered.com

Role of Stereochemistry and Chirality in Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms in this compound analogues, particularly the presence of chiral centers, plays a pivotal role in their biological activity and receptor binding.

The synthesis of enantiomerically pure tetrahydroquinoline derivatives is of great interest due to the often-observed stereoselectivity in their biological actions. acs.orgnih.gov For example, the (R)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist. tcichemicals.com

The spatial orientation of the phenyl group at the 1-position and the hydroxyl group at the 3-position can significantly impact how the molecule interacts with its biological target. Different enantiomers can exhibit varying affinities and efficacies due to the specific stereochemical requirements of the binding site. The development of methods for the chiral separation of tetrahydroquinoline derivatives is therefore crucial for evaluating the pharmacological properties of individual enantiomers. doi.orgnih.gov

Optimization Strategies for Enhanced Efficacy, Selectivity, and Biological Availability

One key approach is the introduction of specific functional groups to enhance pharmacokinetic and pharmacodynamic properties. For example, the incorporation of a morpholine moiety has been shown to improve solubility and membrane permeability, which can lead to better bioavailability. nih.gov

Bioisosteric replacement is another common optimization strategy. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov Furthermore, modifying the flexibility of the molecule by elongating or constraining certain parts can lead to enhanced potency and selectivity for specific targets like P-glycoprotein. nih.gov

The design of hybrid molecules, where the tetrahydroquinoline scaffold is combined with another pharmacologically active fragment, is also a promising approach to develop new drug candidates with potentially synergistic or enhanced activities. mdpi.com

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are increasingly being used to elucidate the SAR of this compound analogues and to predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to tetrahydroquinoline derivatives to develop predictive models for their biological activity. mdpi.com These models can identify the key steric and electronic features that are important for activity and can be used to guide the design of new, more potent inhibitors. mdpi.com For instance, a 3D-QSAR study on tetrahydroquinoline-derivative inhibitors of Lysine-specific demethylase 1 (LSD1) yielded statistically significant models that were used to design novel derivatives with potentially enhanced activity. mdpi.com

Molecular Docking and Molecular Dynamics:

Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. mdpi.comunesp.br This information can help to explain the observed SAR and to identify key interactions that are responsible for binding. mdpi.com For example, docking studies have been used to understand the binding of tetrahydroquinoline derivatives to the mTOR active site. researchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions. researchgate.net

Future Research Directions and Applications

Development of Novel Synthetic Methodologies for Complex 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol Architectures

The synthesis of functionalized tetrahydroquinolines is a cornerstone of modern heterocyclic chemistry. nih.gov For the specific synthesis of 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, a novel method has been reported involving the cyclization of N-(2,3-epoxypropyl)diphenylamine. osi.lv This approach provides a direct route to the desired 3-hydroxy substituted tetrahydroquinoline core.

Future research in this area is geared towards the development of more sophisticated and efficient synthetic strategies to access complex derivatives of this compound. These methodologies are expected to provide greater control over stereochemistry and allow for the introduction of a diverse range of substituents.

One promising avenue is the use of domino reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thus improving efficiency and reducing waste. nih.gov Another area of active research is the development of enantioselective synthetic methods. Chiral 2-functionalized tetrahydroquinolines have been successfully synthesized with high enantiomeric excess using biomimetic asymmetric reduction of the corresponding quinolines. dicp.ac.cnnih.gov Adapting such methodologies to the synthesis of chiral this compound would be a significant advancement, as the stereochemistry of a molecule is often crucial for its biological activity.

Furthermore, metal-catalyzed reactions, such as those employing gold or copper catalysts, are being explored for the synthesis of functionalized quinolines under mild conditions. rsc.orgorganic-chemistry.org The development of diastereoselective syntheses of functionalized tetrahydroquinolines through inverse-electron-demand aza-Diels–Alder reactions also presents a powerful tool for creating complex architectures with high stereocontrol. acs.org

Table 1: Overview of Synthetic Strategies for Tetrahydroquinolines

| Synthetic Strategy | Key Features | Potential Application for this compound |

|---|---|---|

| Cyclization of Epoxides | Direct route to the 3-hydroxy functionality. osi.lv | A foundational method for synthesizing the core scaffold. |

| Domino Reactions | High efficiency and atom economy. nih.gov | Rapid generation of a library of complex derivatives. |

| Biomimetic Asymmetric Reduction | High enantioselectivity for 2-substituted tetrahydroquinolines. dicp.ac.cnnih.gov | Access to specific stereoisomers to study structure-activity relationships. |

| Metal Catalysis | Mild reaction conditions and high yields. rsc.orgorganic-chemistry.org | Efficient and scalable synthesis of diverse analogs. |

Advanced Therapeutic Applications of this compound Scaffolds in Diverse Disease Areas

The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. mdpi.com Derivatives of tetrahydroquinoline have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial effects. nih.gov

While the specific therapeutic applications of this compound are not yet extensively documented, its structural motifs suggest significant potential. The 1-phenyl-tetrahydroisoquinoline scaffold, a close structural isomer, has been investigated for various therapeutic purposes. For instance, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, which are a class of anticancer agents. nih.gov One such compound, bearing a 3'-hydroxy and 4'-methoxy substituted 1-phenyl ring, demonstrated potent activity. nih.gov This suggests that the this compound scaffold could also be a promising starting point for the development of new anticancer drugs.

Furthermore, tetrahydroquinoline derivatives have been explored for their potential in treating neurological disorders. For example, (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for developing dopamine (B1211576) β-hydroxylase inhibitors, which may have implications for Parkinson's disease research. chemicalbook.com Given the structural similarities, derivatives of this compound could be investigated for their effects on the central nervous system.

The broad biological activity of the tetrahydroquinoline core suggests that future research could uncover applications for this compound derivatives in a variety of disease areas. High-throughput screening of a library of these compounds against a panel of biological targets would be a logical next step in exploring their therapeutic potential.

Application of Green Chemistry Principles in Tetrahydroquinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of tetrahydroquinolines is an area where these principles have been successfully applied. Future research will likely focus on developing even more sustainable methods for the synthesis of this compound and its derivatives.

Key areas of focus in the green synthesis of tetrahydroquinolines include:

Use of Environmentally Benign Solvents: Traditional organic solvents are often volatile and toxic. Research has shown that ionic liquids can be used as an alternative medium for the synthesis of tetrahydroquinoline derivatives, sometimes in combination with water, without the need for an additional catalyst. researchgate.net

Development of Reusable Catalysts: The use of recyclable catalysts, such as copper in conjunction with glucose-derived ionic liquids, has been shown to be effective in the sustainable synthesis of functionalized quinolines. rsc.org

One-Pot Reactions: Multi-component, one-pot syntheses, such as the Povarov reaction, are inherently greener as they reduce the number of steps, minimize waste, and save energy. nih.gov

Energy Efficiency: The use of alternative energy sources, such as ultrasound irradiation, can lead to shorter reaction times and milder reaction conditions. researchgate.net

By applying these green chemistry principles, the synthesis of complex this compound architectures can be made more sustainable and environmentally friendly.

Investigation of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The quinoline (B57606) scaffold is known to exhibit interesting photophysical properties, and some quinoline derivatives have been developed as fluorescent probes. nih.gov For example, the addition of a dimethylamino group to a quinoline moiety can induce fluorescence, allowing the molecule to be tracked within cells using imaging techniques. nih.gov

While there is currently limited research on the use of this compound as a chemical probe, its core structure presents opportunities for the development of novel probes. The phenyl and hydroxyl groups on the tetrahydroquinoline scaffold could be functionalized with fluorophores or other reporter groups. Such probes could be designed to bind to specific biological targets, such as enzymes or receptors, allowing for their visualization and study in living systems.

Future research in this area could involve the synthesis of a series of this compound derivatives with varying substituents to modulate their fluorescence properties. These compounds could then be screened for their ability to act as sensors for specific ions, molecules, or changes in the cellular microenvironment. The development of such probes could provide valuable tools for biomedical research and diagnostics.

Role of this compound and its Derivatives as Intermediates and Building Blocks in Medicinal Chemistry

In drug discovery, the development of new medicines often relies on the use of versatile chemical building blocks that can be readily modified to create a library of compounds for biological screening. sciencedaily.com The 1-phenyl-1,2,3,4-tetrahydroquinoline-3-ol scaffold is an excellent candidate for such a building block due to its rigid, three-dimensional structure and the presence of multiple points for chemical modification.

The importance of the related 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) scaffold is well-established. For example, (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a key synthetic intermediate for Solifenacin, a drug used to treat overactive bladder. This demonstrates the value of the 1-phenyl-tetrahydro-N-heterocycle core in the synthesis of approved pharmaceuticals.

Similarly, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be derivatized to introduce a wide range of functional groups, and the phenyl and tetrahydroquinoline rings can be further substituted to explore the structure-activity relationship of new compounds. The development of efficient and scalable syntheses of this compound will be crucial for its widespread adoption as a building block in medicinal chemistry programs.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2,3-epoxypropyl)diphenylamine |

| Solifenacin |

| (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline |

Q & A

Q. What are the common synthetic routes for 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves reduction and functionalization steps. For example:

- Reduction with LiAlH₄ : In THF at room temperature, LiAlH₄ reduces ketone intermediates to alcohols (e.g., Scheme 4a, ).

- Chlorination with SOCl₂ : Subsequent treatment with SOCl₂ in CHCl₃ converts hydroxyl groups to chlorides, enabling further derivatization .

- Chiral Separation : SFC (Supercritical Fluid Chromatography) with chiral columns resolves enantiomers, critical for stereochemical purity .

Q. Key Variables :

Q. How is the compound characterized post-synthesis to confirm structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm).

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in H-atom parameter refinement for related tetrahydroquinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₅H₁₅NO).

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures ≥95% purity .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) evaluate anticancer potential, as seen in structurally similar 2-methyl derivatives .

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates.

- Membrane Permeability : Caco-2 cell models predict oral bioavailability .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity validated?

- Chiral SFC/HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients. Retention time differences ≥2 minutes indicate baseline separation .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configuration.

- Chiral Derivatization : React with Mosher’s acid chloride and analyze ¹H NMR splitting patterns .

Q. How can researchers address contradictory biological activity data reported in different studies?

Contradictions often arise from:

- Synthetic Variability : Impurities (e.g., regioisomers) in batches from divergent routes (Scheme 3a vs. 4a ).

- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times.

- Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate purity via LC-MS.

- Target Selectivity : Off-target effects may dominate in complex systems. Use siRNA knockdown or CRISPR-edited cells to confirm mechanism .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., estrogen receptor for tetrahydroquinoline derivatives ).

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes.

- QSAR Modeling : Build 2D/3D-QSAR models using Hammett constants or CoMFA to optimize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.